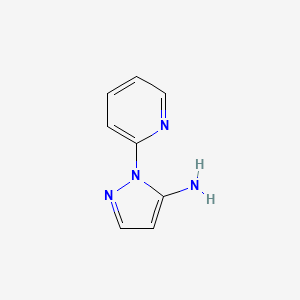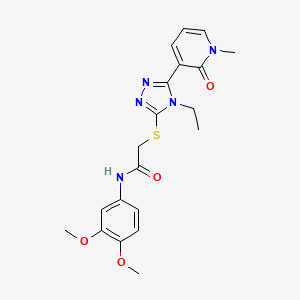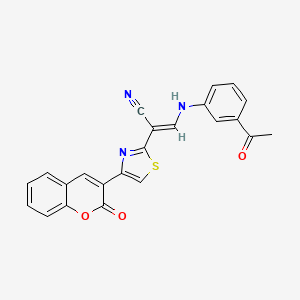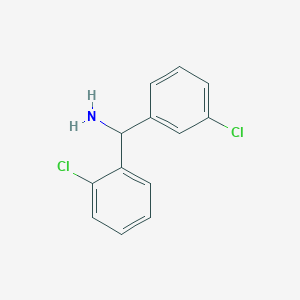
dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)isophthalate
Overview
Description
“5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid” is a chemical compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13NO4/c1-8-3-4-9(2)15(8)12-6-10(13(16)17)5-11(7-12)14(18)19/h3-7H,1-2H3,(H,16,17)(H,18,19) .Chemical Reactions Analysis
The specific chemical reactions involving “5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid” are not detailed in the sources I found .Scientific Research Applications
Metal-Organic Frameworks (MOFs)
The compound can be used in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials made up of metal ions or clusters coordinated to organic ligands. They are known for their structural versatility and controlled porosity .
Antibacterial Activity
The compound has shown potential in antibacterial activity. It can be used in the development of new drugs with antibacterial properties .
Antitubercular Activity
The compound has shown potential in antitubercular activity. It can be used in the development of new drugs with antitubercular properties .
Enoyl ACP Reductase and DHFR Enzyme Inhibitors
The compound has shown potential as dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. These enzymes are important targets in the development of antimicrobial and anticancer drugs .
Monoclonal Antibody Production
The compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell culture. This could be beneficial in the production of therapeutic monoclonal antibodies .
Control of Galactosylation Level
The compound has shown potential in controlling the level of galactosylation for the N-linked glycans. This is a critical quality attribute of therapeutic monoclonal antibodies .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various cellular targets .
Mode of Action
It’s worth noting that similar compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
It’s known that similar compounds can influence various cellular processes, including energy metabolism and protein synthesis .
Pharmacokinetics
The compound’s solubility in various solvents and its melting and boiling points suggest that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have been found to have effects on cell growth, glucose uptake rate, and intracellular atp levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
dimethyl 5-(2,5-dimethylpyrrol-1-yl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-5-6-11(2)17(10)14-8-12(15(18)20-3)7-13(9-14)16(19)21-4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPOURHPSUPAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2875857.png)
![N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2875859.png)
![5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2875862.png)
![(Z)-4-(dimethylamino)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875863.png)




![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2875872.png)

![(Z)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2875874.png)

![(E)-N-(4-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2875878.png)
